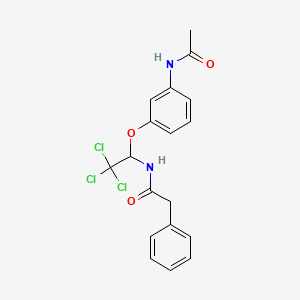

N-(1-(3-(Acetylamino)phenoxy)-2,2,2-trichloroethyl)-2-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-(3-(Acetilamino)fenoxi)-2,2,2-tricloroetil)-2-fenilacetamida es un compuesto orgánico sintético conocido por su estructura química única y sus posibles aplicaciones en diversos campos. Este compuesto presenta una disposición compleja de grupos funcionales, que incluyen un grupo acetilamino, un grupo fenoxi y un grupo tricloroetil, que contribuyen a sus propiedades distintivas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de N-(1-(3-(Acetilamino)fenoxi)-2,2,2-tricloroetil)-2-fenilacetamida generalmente implica varios pasos, comenzando con la preparación de compuestos intermedios. Un método común incluye la reacción de 3-(Acetilamino)fenol con 2,2,2-tricloroetilamina en condiciones controladas para formar la N-(3-(Acetilamino)fenoxi)-2,2,2-tricloroetilamina intermedia. Este intermedio se hace reaccionar luego con cloruro de fenilacetilo para producir el producto final. Las condiciones de reacción a menudo implican el uso de solventes como diclorometano y catalizadores como trietilamina para facilitar las reacciones.

Métodos de producción industrial

La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a una escala mayor. El proceso se optimiza para la eficiencia y el rendimiento, a menudo incorporando técnicas avanzadas como reactores de flujo continuo y sistemas de síntesis automatizados. Se implementan medidas de control de calidad para garantizar la pureza y la consistencia del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones

N-(1-(3-(Acetilamino)fenoxi)-2,2,2-tricloroetil)-2-fenilacetamida puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse utilizando reactivos como permanganato de potasio o peróxido de hidrógeno, lo que lleva a la formación de productos oxidados correspondientes.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como hidruro de litio y aluminio o borohidruro de sodio, lo que resulta en la reducción de grupos funcionales específicos.

Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde los grupos funcionales son reemplazados por nucleófilos como iones hidróxido o aminas.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en un medio ácido.

Reducción: Hidruro de litio y aluminio en éter anhidro.

Sustitución: Hidróxido de sodio en solución acuosa.

Principales productos formados

Oxidación: Formación de ácidos carboxílicos o cetonas.

Reducción: Formación de aminas o alcoholes.

Sustitución: Formación de derivados fenoxi sustituidos.

Aplicaciones Científicas De Investigación

N-(1-(3-(Acetilamino)fenoxi)-2,2,2-tricloroetil)-2-fenilacetamida se ha explorado para diversas aplicaciones de investigación científica:

Química: Utilizado como reactivo en síntesis orgánica y como precursor para la síntesis de moléculas más complejas.

Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.

Medicina: Estudiado por sus posibles efectos terapéuticos, particularmente en el desarrollo de nuevos productos farmacéuticos.

Industria: Utilizado en la producción de productos químicos y materiales especiales con propiedades específicas.

Mecanismo De Acción

El mecanismo de acción de N-(1-(3-(Acetilamino)fenoxi)-2,2,2-tricloroetil)-2-fenilacetamida involucra su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a diversos efectos biológicos. Los grupos acetilamino y fenoxi juegan un papel crucial en su afinidad de unión y especificidad. El grupo tricloroetil puede mejorar la estabilidad y biodisponibilidad del compuesto.

Comparación Con Compuestos Similares

Compuestos similares

N-(1-(3-(Acetilamino)fenoxi)-2,2,2-tricloroetil)-3-nitrobenzamida: Estructura similar pero con un grupo nitro, que puede alterar sus propiedades químicas y biológicas.

N-(1-(3-(Acetilamino)fenoxi)-2,2,2-tricloroetil)-4-metilbenzamida:

Singularidad

N-(1-(3-(Acetilamino)fenoxi)-2,2,2-tricloroetil)-2-fenilacetamida se destaca por su combinación específica de grupos funcionales, que confieren una reactividad química única y posibles actividades biológicas. Su estructura permite diversas aplicaciones en varios campos, lo que lo convierte en un compuesto valioso para la investigación y los fines industriales.

Actividad Biológica

N-(1-(3-(Acetylamino)phenoxy)-2,2,2-trichloroethyl)-2-phenylacetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C17H14Cl4N2O3

- Molecular Weight : 436.11666

- CAS Number : 324769-32-6

Anticonvulsant Properties

Research indicates that compounds with similar structural motifs, particularly those containing acetylamino and phenoxy groups, exhibit notable anticonvulsant activity. For instance, studies on related acetamides have shown significant protection against seizures in animal models, suggesting a potential for this compound to exhibit similar effects .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Acetylamino Group : Enhances solubility and may improve interaction with biological targets.

- Trichloroethyl Group : Known for its role in increasing lipophilicity, which can affect the compound's bioavailability.

- Phenylacetamide Core : This core structure is associated with various pharmacological activities, including anti-inflammatory and analgesic effects.

Study on Anticonvulsant Activity

In a study evaluating a series of acetamides, compounds similar to this compound were tested for their efficacy in the maximal electroshock-induced seizure (MES) test. The results indicated that modifications at the C(alpha) site significantly influenced anticonvulsant activity, with some derivatives showing efficacy comparable to established anticonvulsants like phenytoin .

Inhibition of Acetyl-CoA Carboxylase

Another research avenue explored the inhibition of acetyl-CoA carboxylase (ACC), a key enzyme in lipid metabolism. Compounds designed based on the molecular framework of this compound demonstrated dual inhibition of ACC and activation of peroxisome proliferator-activated receptors (PPARs), highlighting their potential in treating metabolic disorders .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C17H14Cl4N2O3 |

| Molecular Weight | 436.11666 |

| CAS Number | 324769-32-6 |

| Anticonvulsant Activity | Significant in MES test |

| ACC Inhibition | Dual ACC/PPAR activity |

Propiedades

Fórmula molecular |

C18H17Cl3N2O3 |

|---|---|

Peso molecular |

415.7 g/mol |

Nombre IUPAC |

N-[1-(3-acetamidophenoxy)-2,2,2-trichloroethyl]-2-phenylacetamide |

InChI |

InChI=1S/C18H17Cl3N2O3/c1-12(24)22-14-8-5-9-15(11-14)26-17(18(19,20)21)23-16(25)10-13-6-3-2-4-7-13/h2-9,11,17H,10H2,1H3,(H,22,24)(H,23,25) |

Clave InChI |

RRYNTCAHISSJOV-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)NC1=CC(=CC=C1)OC(C(Cl)(Cl)Cl)NC(=O)CC2=CC=CC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.